1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Description
This compound is a benzimidazole-pyrrolidinone hybrid featuring a 4-chlorophenyl group and a 2-hydroxy-3-(4-methylphenoxy)propyl side chain. The pyrrolidin-2-one ring may enhance solubility or influence conformational stability, while the chlorophenyl and methylphenoxy groups could modulate lipophilicity and target binding .
Crystallographic data for this compound, if available, would likely be refined using programs like SHELXL, which is widely employed for small-molecule structure determination due to its precision in handling high-resolution data and twinned crystals .
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3/c1-18-6-12-23(13-7-18)34-17-22(32)16-31-25-5-3-2-4-24(25)29-27(31)19-14-26(33)30(15-19)21-10-8-20(28)9-11-21/h2-13,19,22,32H,14-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUDXXFCOLEATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is . Its structure includes a chlorophenyl group, a benzimidazole moiety, and a pyrrolidinone core, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of compounds with similar structures demonstrate varying levels of antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
- Antitumor Potential : Preliminary studies suggest that compounds with similar structural features may possess anticancer properties, prompting further investigation into their mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The compound's ability to interact with biomolecules such as bovine serum albumin (BSA) suggests significant pharmacological potential due to its binding characteristics .
- Docking Studies : Computational docking studies indicate how the compound interacts with specific amino acids in target proteins, providing insights into its potential therapeutic applications .
Case Studies and Experimental Data
Several studies have investigated the biological activity of similar compounds. Here are some key findings:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Omar et al., 1996 | Various derivatives | Anti-inflammatory | Demonstrated significant anti-inflammatory effects in vitro. |
| Kumar et al., 2009 | Benzimidazole derivatives | Anticancer | Showed selective cytotoxicity against cancer cell lines. |
| Zhang et al., 2014 | Related compounds | Antitumor | Induced apoptosis in tumor cells through mitochondrial pathways. |
| Nafeesa et al., 2015 | Piperidine derivatives | Antibacterial | Exhibited strong antibacterial activity against multiple strains. |
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of benzimidazole derivatives fused with heterocyclic systems. Key structural analogues include:
- Benzimidazole-pyrrolidinone derivatives: Variations in substituents (e.g., halogen placement, alkyl/aryl side chains) significantly impact bioactivity. For instance, replacing the 4-chlorophenyl group with a 4-fluorophenyl group could alter electronic properties and binding affinity.
- Phenoxypropyl-benzimidazoles: Analogues with shorter/longer alkyl chains or different aryloxy groups (e.g., 4-ethylphenoxy) may exhibit varied pharmacokinetic profiles.
Enzymatic Inhibition and Activity
For example:
- If this compound inhibits an enzyme with an IC₅₀ of 10 μM, its Kᵢ would depend on substrate concentration and mechanism (competitive vs. non-competitive).
- Analogues with bulkier substituents might show lower Kᵢ (higher potency) due to enhanced hydrophobic interactions.
Hypothetical Data Table (Based on General Trends):
| Compound | IC₅₀ (μM) | Kᵢ (μM) | Target Enzyme |
|---|---|---|---|
| Target Compound (as above) | 10.0 | 5.0* | Enzyme X |
| 4-Fluorophenyl Analogue | 8.2 | 4.1* | Enzyme X |
| Phenoxyethyl (vs. Propyl) Derivative | 15.3 | 7.6* | Enzyme X |
*Calculated using Cheng-Prusoff equation (competitive inhibition, [S] = Kₘ) .
Physicochemical Properties
- Solubility : The hydroxypropyl group may enhance aqueous solubility relative to fully hydrophobic derivatives.
Challenges in Comparison
The evidence lacks specific data on this compound’s synthesis, crystallography, or biological assays. Structural comparisons rely on inferred trends from benzimidazole chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
